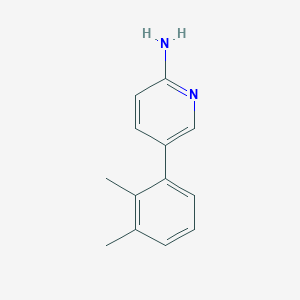

5-(2,3-Dimethylphenyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(2,3-dimethylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-9-4-3-5-12(10(9)2)11-6-7-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOBNMGODHNQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CN=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-(2,3-Dimethylphenyl)pyridin-2-amine, a valuable building block in medicinal chemistry and materials science. The core of this synthesis revolves around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols for the synthesis of the requisite starting materials and the final product, and discuss the critical parameters for reaction optimization. Furthermore, it will cover the essential techniques for the purification and comprehensive characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and a self-validating experimental framework.

Introduction and Strategic Overview

The 5-aryl-2-aminopyridine scaffold is a privileged structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The specific target of this guide, 5-(2,3-Dimethylphenyl)pyridin-2-amine, incorporates a sterically hindered 2,3-dimethylphenyl group, which can significantly influence the molecule's conformational properties and its interactions with biological targets. The synthesis of such compounds requires a reliable and high-yielding methodology that can tolerate a variety of functional groups.

The chosen synthetic strategy hinges on the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between an organoboron compound and an organic halide offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[1]

The overall synthetic pathway can be visualized as a convergent synthesis, where the two key fragments, the pyridine core and the dimethylphenyl moiety, are synthesized separately and then coupled in the final step.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,3-Dimethylphenyl)pyridin-2-amine

Introduction

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in drug discovery.[2] This guide provides a comprehensive technical overview of the synthesis, purification, characterization, and potential applications of a specific derivative, 5-(2,3-Dimethylphenyl)pyridin-2-amine . This compound belongs to the class of 5-aryl-2-aminopyridines, which are of significant interest due to their potential as intermediates in the development of novel therapeutics.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. While specific experimental data for 5-(2,3-Dimethylphenyl)pyridin-2-amine is not extensively published, this guide consolidates established methodologies for analogous compounds to provide a robust framework for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties for 5-(2,3-Dimethylphenyl)pyridin-2-amine is presented below. It is important to note that while the molecular formula and weight are definitive, other properties are predicted or based on closely related analogs due to the absence of specific published data for this exact compound.

| Property | Value | Source |

| CAS Number | 1226406-73-0 | [3] |

| Molecular Formula | C₁₃H₁₄N₂ | [3] |

| Molecular Weight | 198.26 g/mol | [3] |

| Appearance | Expected to be a solid | General observation for similar compounds |

| Melting Point | Not available. A similar compound, N-(3,5-Dimethylphenyl)-5-methylpyrimidin-2-amine, has a melting point of 98-99 °C. | |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge of similar compounds |

Synthesis and Purification

The most logical and widely employed synthetic route for 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically a bromine or iodine atom on the pyridine ring) and an organoboron compound.

Synthetic Strategy: Suzuki-Miyaura Coupling

The synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine is most efficiently achieved through the Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with 2,3-dimethylphenylboronic acid. The general scheme for this reaction is depicted below.

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions.[4]

Materials:

-

5-Bromo-2-aminopyridine

-

2,3-Dimethylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-2-aminopyridine (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The solvent should be degassed prior to use to minimize oxidation of the palladium catalyst.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically around 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification Protocol

The crude product is typically purified by column chromatography on silica gel.

Procedure:

-

Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 70:30 hexane:ethyl acetate).

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the desired product.

-

Isolation: Combine the pure fractions and evaporate the solvent to yield the purified 5-(2,3-Dimethylphenyl)pyridin-2-amine.

-

Recrystallization (Optional): For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Caption: General workflow for the purification of 5-aryl-2-aminopyridines.

Spectroscopic Characterization

Due to the lack of published spectra for 5-(2,3-Dimethylphenyl)pyridin-2-amine, the following sections provide expected spectral data based on the analysis of closely related compounds and general principles of spectroscopic interpretation.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the structure of the synthesized compound. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are outlined below.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Pyridine H-3 | ~6.5-6.7 | d | 1H | Doublet due to coupling with H-4. |

| Pyridine H-4 | ~7.3-7.5 | dd | 1H | Doublet of doublets due to coupling with H-3 and H-6. |

| Pyridine H-6 | ~8.0-8.2 | d | 1H | Doublet due to coupling with H-4. |

| -NH₂ | ~4.5-5.5 | br s | 2H | Broad singlet, exchangeable with D₂O. |

| Aromatic H (Dimethylphenyl) | ~7.0-7.3 | m | 3H | Complex multiplet for the three aromatic protons on the dimethylphenyl ring. |

| -CH₃ | ~2.1-2.3 | s | 3H | Singlet for one of the methyl groups. |

| -CH₃ | ~2.0-2.2 | s | 3H | Singlet for the other methyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine C-2 | ~158-160 |

| Pyridine C-3 | ~105-108 |

| Pyridine C-4 | ~138-140 |

| Pyridine C-5 | ~128-130 |

| Pyridine C-6 | ~145-148 |

| Aromatic C (Dimethylphenyl) | ~125-140 |

| -CH₃ | ~15-20 |

FT-IR Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3200 | Medium, two bands for primary amine |

| C-H Stretch (aromatic) | 3100-3000 | Medium to weak |

| C-H Stretch (aliphatic) | 3000-2850 | Medium to weak |

| C=C and C=N Stretch (aromatic rings) | 1650-1450 | Medium to strong |

| C-N Stretch | 1350-1250 | Medium |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Expected m/z |

| [M]⁺ | 198.12 |

| [M+H]⁺ | 199.12 |

Analytical Methods

High-performance liquid chromatography (HPLC) is the preferred method for assessing the purity of 5-(2,3-Dimethylphenyl)pyridin-2-amine.

HPLC Method for Purity Assessment

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method should provide good separation of the product from starting materials and byproducts, allowing for accurate purity determination.

Applications in Drug Discovery

The 2-aminopyridine moiety is a well-known pharmacophore and is present in numerous drugs.[1] Derivatives of 5-aryl-2-aminopyridine are actively being investigated for a range of therapeutic targets.

Potential as Kinase Inhibitors

Many kinase inhibitors incorporate a 2-aminopyridine core, which often acts as a hinge-binder in the ATP-binding pocket of kinases. The 5-aryl substituent can be modified to achieve potency and selectivity for specific kinases. Given this precedent, 5-(2,3-Dimethylphenyl)pyridin-2-amine is a valuable building block for the synthesis of novel kinase inhibitors for oncology and other therapeutic areas.

Other Potential Therapeutic Areas

The versatility of the 2-aminopyridine scaffold suggests that derivatives of 5-(2,3-Dimethylphenyl)pyridin-2-amine could also be explored for their potential as:

-

Antiviral agents

-

Antibacterial agents[5]

-

Anti-inflammatory agents

-

Central nervous system (CNS) active agents

Further derivatization and biological screening are necessary to elucidate the specific therapeutic potential of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 5-(2,3-Dimethylphenyl)pyridin-2-amine. While specific experimental data for this exact molecule remains to be published, the methodologies and expected analytical data presented herein are based on well-established principles and data from closely related analogs. The Suzuki-Miyaura coupling is the recommended synthetic route, and standard chromatographic and spectroscopic techniques are suitable for its purification and characterization. The 2-aminopyridine core of this molecule makes it a valuable starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition.

References

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022;27(11):3439. Available from: [Link]

-

2-Aminopyridine – an unsung hero in drug discovery. Chem. Commun. 2022;58:286-302. Available from: [Link]

-

2-(2,3-Dimethyl-5-phenyl-1H-pyrrol-1-yl)pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

-

Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. 2013;7:61. Available from: [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Org Lett. 2015;17(15):3766-9. Available from: [Link]

-

Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein J Org Chem. 2022;18:614-622. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2023;14(6):1113-1127. Available from: [Link]

- Process for preparing 2-amino-5-methyl-pyridine. US Patent 2,456,379. 1948.

-

Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules. 2022;27(7):2068. Available from: [Link]

- Synthesis method of 2-amino pyridine compounds. Chinese Patent CN102276526B. 2013.

Sources

- 1. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 1226406-73-0|5-(2,3-Dimethylphenyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. neuroquantology.com [neuroquantology.com]

Mass Spectrometry of 5-(2,3-Dimethylphenyl)pyridin-2-amine: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-(2,3-Dimethylphenyl)pyridin-2-amine, a heterocyclic aromatic amine of interest in pharmaceutical and chemical research. While specific experimental data for this compound is not extensively published, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to predict its behavior and outline robust analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the structural elucidation and quantification of this molecule.

Introduction: The Analytical Imperative

5-(2,3-Dimethylphenyl)pyridin-2-amine belongs to a class of compounds—aromatic amines and pyridine derivatives—that are prevalent scaffolds in medicinal chemistry and materials science.[1] The unique arrangement of a substituted phenyl ring appended to an aminopyridine core imparts specific physicochemical properties that are crucial to its function and require precise analytical characterization. Mass spectrometry stands as an indispensable tool for confirming the molecular identity, elucidating the structure, and quantifying this compound in various matrices.

This guide will delve into the core principles of its mass spectrometric behavior, from ionization to fragmentation, providing a predictive framework and actionable protocols for researchers.

Molecular Structure and Predicted Mass Spectrometric Profile

The foundational step in any mass spectrometric analysis is a thorough understanding of the analyte's structure.

Chemical Structure:

-

Molecular Formula: C₁₃H₁₄N₂

-

Molecular Weight (Monoisotopic): 198.1157 g/mol

The Nitrogen Rule: A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule .[2] This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Since 5-(2,3-Dimethylphenyl)pyridin-2-amine contains two nitrogen atoms, its molecular ion peak (M⁺˙) in electron ionization (EI) mass spectrometry is expected at an even mass-to-charge ratio (m/z) of 198. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at an odd m/z of 199.[3][4]

Ionization Techniques: A Deliberate Choice

The selection of an appropriate ionization technique is paramount for the successful analysis of 5-(2,3-Dimethylphenyl)pyridin-2-amine. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideally suited for polar molecules like the target compound.[5] It typically generates protonated molecules ([M+H]⁺) with high efficiency and minimal fragmentation, making it the preferred method for accurate molecular weight determination and for coupling with liquid chromatography (LC-MS). The basicity of the pyridine and amino nitrogen atoms makes them readily susceptible to protonation.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another effective soft ionization method, particularly for compounds of medium polarity that may not ionize as efficiently by ESI.[5] It also primarily produces protonated molecular ions.

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[6] While this can make it difficult to observe the molecular ion peak for some compounds, it provides a rich fragmentation pattern that is highly reproducible and useful for structural elucidation, creating a characteristic "fingerprint" of the molecule. For aromatic amines, the molecular ion peak is often intense and readily observable.[7]

Predicted Fragmentation Pathways: A Mechanistic Exploration

Understanding the fragmentation of 5-(2,3-Dimethylphenyl)pyridin-2-amine is crucial for its structural confirmation. The fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions.

dot

Caption: Predicted EI Fragmentation of 5-(2,3-Dimethylphenyl)pyridin-2-amine.

Key Predicted Fragmentation Mechanisms:

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for molecules containing methyl groups is the loss of a methyl radical, which would result in a fragment ion at m/z 183 . This is often a result of benzylic cleavage, which is favored due to the stability of the resulting cation.

-

Loss of Hydrogen Cyanide (HCN): The pyridine ring can undergo cleavage, frequently involving the elimination of a neutral molecule of hydrogen cyanide (HCN).[6] This would produce a fragment ion at m/z 171 .

-

Benzylic Cleavage: Cleavage of the bond between the phenyl and pyridine rings can lead to the formation of a stable tropylium ion ([C₇H₇]⁺) from the dimethylphenyl moiety, with a characteristic peak at m/z 91 .

-

Formation of the Aminopyridine Fragment: Cleavage of the bond connecting the two aromatic rings could also result in the formation of the 2-aminopyridine fragment ion ([C₅H₅N₂]⁺) at m/z 93 .

Table 1: Predicted Key Mass Spectral Peaks

| Predicted m/z | Proposed Fragment Ion | Notes |

| 199.12 | [M+H]⁺ | Protonated molecular ion (ESI/APCI) |

| 198.12 | [M]⁺˙ | Molecular ion (EI) |

| 183.10 | [M-CH₃]⁺ | Loss of a methyl radical |

| 171.10 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from the pyridine ring |

| 93.05 | [C₅H₅N₂]⁺ | Aminopyridine fragment |

| 91.05 | [C₇H₇]⁺ | Dimethylphenyl fragment (as tropylium ion) |

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in quality control measures.

Sample Preparation

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent at an appropriate concentration, free from interfering matrix components.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 5-(2,3-Dimethylphenyl)pyridin-2-amine and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the mass spectrometer, typically in the range of 1-10 µg/mL for initial method development.

-

Matrix Matching: If analyzing the compound in a complex matrix (e.g., plasma, tissue homogenate), prepare calibration standards in the same matrix to account for matrix effects.

LC-MS/MS Analysis (ESI)

This method is ideal for the quantification and confirmation of the analyte in complex mixtures.

dot

Caption: A typical LC-MS/MS workflow for targeted analysis.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS Conditions (Positive ESI):

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Optimized for the specific instrument.

-

MS/MS Transitions (for QqQ):

-

Precursor Ion: m/z 199.1

-

Product Ions (for monitoring): Select two to three of the most intense and specific fragment ions (e.g., m/z 184.1, m/z 93.1). The collision energy for each transition should be optimized.[8]

-

GC-MS Analysis (EI)

This method is well-suited for the analysis of volatile and thermally stable compounds and provides a standard, library-searchable mass spectrum.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[6]

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-300.

Conclusion: A Predictive and Practical Framework

This guide provides a robust framework for the mass spectrometric analysis of 5-(2,3-Dimethylphenyl)pyridin-2-amine. By combining a theoretical understanding of its ionization and fragmentation behavior with detailed, actionable protocols, researchers are well-equipped to undertake the structural elucidation and quantification of this and structurally related molecules. The principles and methodologies outlined herein are designed to ensure scientific rigor and generate high-quality, reproducible data in a research and development setting.

References

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

-

Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

-

Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]

-

Bulgarian Chemical Communications. (n.d.). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Retrieved from [Link]

-

MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]

-

Grokipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]

-

University of Manchester. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Retrieved from [Link]

-

ResearchGate. (2014). SYNTHESIS, CHARACTERIZATION AND IN-VITRO CYTOTOXIC EVALUATION OF NOVEL AMIDE DERIVATIVES OF 5-[2-(4- METHOXYPHENYL)PYRIDIN-3-YL]-1, 3, 4-THIADIAZOL-2-AMINE. Retrieved from [Link]

- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

Neuroquantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

Springer. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Retrieved from [Link]

-

HFC. (n.d.). CAS 2327353-27-3 | N-(3,5-Dimethylphenyl)-5-methylpyrimidin-2-amine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. Video: Mass Spectrometry of Amines [jove.com]

- 4. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. gala.gre.ac.uk [gala.gre.ac.uk]

physical and chemical properties of 5-(2,3-Dimethylphenyl)pyridin-2-amine

An In-depth Technical Guide to the Physicochemical and Synthetic Profile of 5-(2,3-Dimethylphenyl)pyridin-2-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic properties of 5-(2,3-Dimethylphenyl)pyridin-2-amine (CAS No. 1226406-73-0).[1] Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known data with predictive insights and established methodologies. We will explore the structural attributes, predicted physicochemical parameters, and logical synthetic strategies pertinent to this molecule. Furthermore, this guide outlines detailed, field-proven protocols for the synthesis and characterization of this and structurally related compounds, ensuring scientific integrity and reproducibility. The significance of the 2-aminopyridine scaffold, a privileged structure in medicinal chemistry, will be a recurring theme, providing context for the potential applications of this specific derivative.[2]

Introduction: The Significance of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The versatility of the 2-aminopyridine core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The title compound, 5-(2,3-Dimethylphenyl)pyridin-2-amine, combines this key pharmacophore with a dimethylphenyl substituent, a feature often employed to enhance metabolic stability and modulate receptor binding. Understanding the fundamental properties of this specific analog is therefore crucial for its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex molecules.

Physicochemical Properties

Precise knowledge of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for 5-(2,3-Dimethylphenyl)pyridin-2-amine is not widely published, we can consolidate known information and provide reliable predictions based on its structural components.

Structural and Molecular Data

The core structure consists of a pyridine ring substituted with an amino group at the 2-position and a 2,3-dimethylphenyl group at the 5-position.

| Property | Value | Source |

| IUPAC Name | 5-(2,3-Dimethylphenyl)pyridin-2-amine | N/A |

| CAS Number | 1226406-73-0 | [1] |

| Molecular Formula | C₁₃H₁₄N₂ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| SMILES | NC1=NC=C(C2=CC=CC(C)=C2C)C=C1 | [1] |

Predicted Physicochemical Parameters

The following table summarizes predicted properties. These values are computationally derived and should be confirmed experimentally. For context, experimental data for the parent compound, 2-aminopyridine, are included.

| Property | Predicted Value for 5-(2,3-Dimethylphenyl)pyridin-2-amine | Experimental Value for 2-Aminopyridine | Reference (2-Aminopyridine) |

| Melting Point (°C) | 110-125 (estimated) | 59-60 | [3] |

| Boiling Point (°C) | >350 (estimated) | 210 | [3] |

| pKa (of conjugate acid) | 5.5 - 6.5 (estimated) | 6.86 | [4][5] |

| LogP | ~3.2 (estimated) | 0.49 | [3] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and chloroform. | Highly soluble in water, alcohol, and ether. | [6][7] |

Causality Behind Predictions:

-

Melting Point: The addition of the bulky, rigid dimethylphenyl group is expected to increase the melting point compared to 2-aminopyridine due to enhanced crystal packing and van der Waals forces.

-

pKa: The electron-donating nature of the dimethylphenyl group may slightly increase the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine. However, steric hindrance could play a counteracting role. The pKa of the conjugate acid is a critical parameter for understanding the compound's behavior in physiological environments and for developing analytical methods.[5]

-

LogP: The lipophilicity (LogP) is predicted to be significantly higher than that of 2-aminopyridine due to the presence of the hydrophobic dimethylphenyl moiety. This has direct implications for membrane permeability and potential off-target effects.

Chemical Properties and Synthetic Strategy

The chemical reactivity of 5-(2,3-Dimethylphenyl)pyridin-2-amine is dictated by the interplay of the electron-rich aminopyridine ring and the attached aryl group. The amino group can act as a nucleophile, while the pyridine ring can undergo electrophilic substitution, albeit with regioselectivity influenced by the existing substituents.

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The most logical and widely adopted method for the synthesis of 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a C-C bond between a boronic acid (or its ester) and a halide.[8][10]

The proposed synthetic workflow is as follows:

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

This approach is highly favored due to its functional group tolerance, generally high yields, and the commercial availability of the starting materials.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, where the successful outcome of each step provides confidence in the integrity of the material for subsequent stages.

Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of pyridyl halides.[8][10]

-

Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(2,3-Dimethylphenyl)pyridin-2-amine.

Characterization Workflow

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.

Caption: Standard workflow for chemical compound characterization.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure of the molecule.

-

Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Expected ¹H NMR Signals:

-

A singlet for the amino (-NH₂) protons.

-

Distinct aromatic signals for the pyridine and dimethylphenyl rings. The coupling patterns will be indicative of the substitution.

-

Two singlets in the aliphatic region for the two non-equivalent methyl groups.

-

-

Expected ¹³C NMR Signals:

-

The number of signals should correspond to the number of unique carbon atoms in the structure.

-

4.2.2. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the elemental composition and molecular weight.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode. Electrospray ionization (ESI) is a soft ionization technique well-suited for such molecules, minimizing fragmentation and providing a clear molecular ion peak.[11]

-

-

Expected Result: The instrument should detect the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass of C₁₃H₁₅N₂⁺.

4.2.3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Protocol:

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).

-

Inject the solution onto a reverse-phase C18 column.

-

Elute with a gradient of two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

-

Expected Result: A single major peak should be observed, and its area percentage should be ≥95% for the compound to be considered pure for most research applications.

Conclusion

5-(2,3-Dimethylphenyl)pyridin-2-amine is a compound of significant interest due to its incorporation of the medicinally relevant 2-aminopyridine scaffold. While detailed experimental data remains sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and methodologies. The proposed Suzuki-Miyaura coupling offers a reliable and efficient route to access this molecule. The outlined analytical workflow ensures the production of high-purity material with confirmed structural integrity, a prerequisite for any subsequent biological or medicinal chemistry studies. This document serves as a foundational resource for researchers aiming to explore the potential of this and related compounds in drug discovery and development.

References

-

Wikipedia. 2-Aminopyridine. [Link]

-

PubChem. 5-(2,3-Dimethylphenyl)-2-methylpyridin-3-amine. [Link]

-

ResearchGate. Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

-

National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

SpectraBase. 2-(2,3-Dimethyl-5-phenyl-1H-pyrrol-1-yl)pyridine - [13C NMR]. [Link]

-

National Institutes of Health. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

- Google Patents. WO2024130425A1 - Methods of making 2-amino-l-(3-hydroxy-2,6-dimethylphenyl)-5,6- dimethyl-lh-pyrrolo-[2,3-b]pyridine-3-carboxamide, a mytl inhibitor.

-

Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

-

Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

ResearchGate. (PDF) Synthesis of 2,2-Dimethyl-2,3-dihydropyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4(1H)-ones by Reaction of 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Acetone. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

-

National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

-

ResearchGate. H.NMR-Spectrum of Compound{2} | Download Scientific Diagram. [Link]

-

American Chemical Society. Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. [Link]

-

Supplementary Information. General Procedure for Hydroboration of Imines. [Link]

-

Shabbir Chemicals. 2-Amino Pyridine – High-Purity API Intermediate Exported from India. [Link]

- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

Grokipedia. 2-Aminopyridine. [Link]

-

ResearchGate. (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Chair of Analytical Chemistry. pKa values bases. [Link]

-

PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. [Link]

-

Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. [Link]

-

PubChem. 2,5-Dimethylpyrimidin-4-Amine. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

Sources

- 1. 1226406-73-0|5-(2,3-Dimethylphenyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. shabbirchemicals.com [shabbirchemicals.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarship.claremont.edu [scholarship.claremont.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 5-(2,3-Dimethylphenyl)pyridin-2-amine in DMSO and Methanol

This guide provides a comprehensive analysis of the solubility characteristics of 5-(2,3-Dimethylphenyl)pyridin-2-amine, a compound of interest for researchers in drug discovery and chemical synthesis. Understanding the solubility of this molecule in commonly used laboratory solvents like dimethyl sulfoxide (DMSO) and methanol is paramount for the design and execution of a wide range of in vitro and in vivo studies. This document will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and offer insights into the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Scientific Research

The journey of a novel chemical entity from discovery to application is paved with a series of critical physicochemical evaluations. Among these, solubility stands out as a cornerstone property that dictates a compound's bioavailability, formulation feasibility, and its utility in high-throughput screening assays. 5-(2,3-Dimethylphenyl)pyridin-2-amine, a substituted aminopyridine, presents a molecular architecture that suggests potential applications in medicinal chemistry and materials science. The aminopyridine scaffold is a known pharmacophore, and the dimethylphenyl moiety can influence its lipophilicity and metabolic stability. A thorough understanding of its solubility in both a polar aprotic solvent (DMSO) and a polar protic solvent (methanol) is therefore not just an academic exercise but a fundamental prerequisite for its advancement in any research and development pipeline.

Physicochemical Properties: A Window into Solubility Behavior

Table 1: Computed Physicochemical Properties of 5-(2,3-Dimethylphenyl)pyridin-2-amine and Related Compounds

| Property | 5-(2,3-Dimethylphenyl)pyridin-2-amine (Predicted) | 5-(3,4-Dimethylphenyl)pyridin-2-amine[1] | 5-(2,5-Dimethylphenyl)pyridin-3-amine[2] |

| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ |

| Molecular Weight | 198.26 g/mol | 198.26 g/mol | 198.26 g/mol |

| XLogP3-AA | ~2.9 | 2.9 | 2.5 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

| Topological Polar Surface Area | 38.9 Ų | 38.9 Ų | 38.9 Ų |

Note: The properties for the target compound are estimated based on the available data for its isomers.

The predicted XLogP3-AA value of approximately 2.9 suggests a moderate level of lipophilicity. The presence of a hydrogen bond donor (the amine group) and two hydrogen bond acceptors (the pyridine nitrogen and the amine nitrogen) indicates that the molecule has the capacity for interactions with polar solvents.

Theoretical Solubility Profile: A Tale of Two Solvents

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[3][4] Its high dielectric constant and dipole moment make it an excellent solvent for solubilizing molecules with polar functional groups.[5] Given the presence of the amine and pyridine moieties in 5-(2,3-Dimethylphenyl)pyridin-2-amine, strong dipole-dipole interactions with DMSO molecules are anticipated.

Qualitative Prediction: High solubility. The combination of the polar aminopyridine head and the moderately lipophilic dimethylphenyl tail is well-suited for dissolution in DMSO. It is expected that 5-(2,3-Dimethylphenyl)pyridin-2-amine will exhibit good to excellent solubility in DMSO, likely in the high mg/mL range, making it amenable to the preparation of high-concentration stock solutions for biological screening.[6][7]

Methanol: The Protic Contender

Methanol, a polar protic solvent, engages in hydrogen bonding, which significantly influences its solvent properties.[8][9][10] The solubility of a solute in methanol is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For the parent compound, 2-aminopyridine, solubility in methanol has been experimentally determined and is quite high.[11][12] The addition of the dimethylphenyl group to the pyridine ring in 5-(2,3-Dimethylphenyl)pyridin-2-amine will increase the molecule's nonpolar surface area. This structural modification is likely to decrease its solubility in methanol compared to the unsubstituted 2-aminopyridine. The nonpolar dimethylphenyl tail will disrupt the hydrogen-bonding network of methanol without contributing favorable interactions.

Qualitative Prediction: Moderate to good solubility. While the aminopyridine portion of the molecule will readily engage in hydrogen bonding with methanol, the increased lipophilicity from the dimethylphenyl group will temper the overall solubility. The solubility is expected to be lower than in DMSO but still substantial enough for many applications.

Experimental Determination of Solubility: A Protocol for Accuracy

To move beyond theoretical predictions, a robust and reproducible experimental protocol is essential. The following equilibrium shake-flask method is a gold standard for determining thermodynamic solubility.

Materials

-

5-(2,3-Dimethylphenyl)pyridin-2-amine (solid)

-

Anhydrous DMSO (≥99.9%)

-

Methanol (≥99.9%)

-

Vortex mixer

-

Thermostatic shaker/incubator (set to 25 °C)

-

Microcentrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Accurately weigh approximately 5-10 mg of 5-(2,3-Dimethylphenyl)pyridin-2-amine into several 2 mL microcentrifuge tubes for each solvent.

-

To each tube, add a precise volume of the respective solvent (e.g., 1 mL of DMSO or methanol).

-

Vortex the tubes vigorously for 5 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the tubes in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium.

-

-

Phase Separation:

-

After equilibration, visually inspect the tubes for the presence of undissolved solid.

-

Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant from each tube, being cautious not to disturb the solid pellet.

-

Dilute the aliquot with a suitable solvent (in which the compound is highly soluble and which is compatible with the analytical method) to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of 5-(2,3-Dimethylphenyl)pyridin-2-amine in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the undiluted supernatant to determine the equilibrium solubility. Express the solubility in both mg/mL and molarity.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Experimentally Determined Solubility of 5-(2,3-Dimethylphenyl)pyridin-2-amine

| Solvent | Solubility (mg/mL) | Solubility (M) |

| DMSO | [Insert Value] | [Insert Value] |

| Methanol | [Insert Value] | [Insert Value] |

A high solubility in DMSO would confirm its suitability for creating concentrated stock solutions for high-throughput screening. The solubility in methanol will provide valuable information for crystallisation studies, chromatographic purification, and the formulation of solutions for certain biological assays where DMSO may be undesirable.

Visualizing Molecular Interactions and Experimental Workflow

To better understand the underlying principles and processes, graphical representations are invaluable.

Caption: Key molecular interactions governing solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific experimental solubility data for 5-(2,3-Dimethylphenyl)pyridin-2-amine is not yet publicly documented, a thorough analysis of its structure and the properties of DMSO and methanol allows for informed predictions. High solubility is anticipated in DMSO, with moderate to good solubility expected in methanol. This guide provides a robust, field-proven protocol for the precise experimental determination of these values. The insights and methodologies presented herein are designed to empower researchers to confidently handle this compound, ensuring the generation of reliable data for downstream applications in drug discovery and beyond.

References

-

PubChem. (n.d.). 5-(3,4-Dimethylphenyl)-2-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-(2,5-Dimethylphenyl)-3-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Dimethyl sulfoxide. Retrieved from [Link]

- Lagunin, A., et al. (2011). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Pharmaceutical Chemistry Journal, 45, 353–358.

- American Chemical Society. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

-

Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Cetiner, C. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Cetiner Engineering. Retrieved from [Link]

-

Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link]

-

Britannica. (2023). Methanol. Encyclopedia Britannica. Retrieved from [Link]

-

American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

Sources

- 1. 5-(3,4-Dimethylphenyl)-2-pyridinamine | C13H14N2 | CID 62491511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(2,5-Dimethylphenyl)-3-pyridinamine | C13H14N2 | CID 82076250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cetinerengineering.com [cetinerengineering.com]

- 9. nanyangchemical.com [nanyangchemical.com]

- 10. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 5-(2,3-Dimethylphenyl)pyridin-2-amine

Foreword: Charting the Uncharted Territory of a Novel Aminopyridine

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic is both an art and a science. The compound at the heart of this guide, 5-(2,3-Dimethylphenyl)pyridin-2-amine, represents a frontier of untapped therapeutic potential. As a member of the aminopyridine class, it belongs to a privileged scaffold known for a diverse range of biological activities, from anticancer to antimicrobial effects.[1][2] The critical first step in unlocking this potential is the precise identification of its biological target(s). This guide is engineered for the discerning researcher, providing a comprehensive, scientifically rigorous framework for the elucidation of these molecular partners. We will navigate the multifaceted process of target identification, from the broad strokes of computational prediction to the fine-tuned validation in cellular and in vivo contexts. Our approach is rooted in a philosophy of empirical validation and logical progression, ensuring that each experimental step builds upon the last to construct a robust and defensible target identification cascade.

Part 1: In Silico Target Prediction - The Compass for Our Journey

Before embarking on resource-intensive wet-lab experiments, a well-executed in silico analysis can provide invaluable direction. Computational approaches serve as a powerful hypothesis-generating engine, narrowing the vast landscape of the human proteome to a manageable list of high-probability candidates.[3] This initial phase is not merely a predictive exercise but a strategic imperative to conserve resources and focus our subsequent efforts.

Rationale for a Computational First Approach

The principle of "fail fast, fail cheap" is a cornerstone of modern drug development. Computational screening allows for the rapid assessment of a small molecule against vast databases of protein structures and known ligand-binding sites.[3] By leveraging algorithms that predict binding affinities and interaction modes, we can prioritize protein families that are most likely to interact with 5-(2,3-Dimethylphenyl)pyridin-2-amine. Given the aminopyridine scaffold's known propensity to target kinases, this protein family would be a logical starting point for our in silico investigation.[4]

Methodologies for Target Prediction

Two primary computational strategies will be employed: molecular docking and pharmacophore-based screening.[3]

-

Molecular Docking: This technique predicts the preferred orientation of our compound when bound to a protein target, estimating the strength of the interaction.[5]

-

Pharmacophore-Based Screening: This method identifies common chemical features among known active ligands for a particular target and then searches for novel compounds that share these features.

The following workflow outlines a robust in silico screening cascade:

Figure 1: A streamlined workflow for the in silico prediction of biological targets.

Data Interpretation and Candidate Selection

The output of these computational screens will be a ranked list of potential protein targets. It is crucial to apply stringent filtering criteria to this list, considering factors such as:

-

Docking Score/Binding Energy: A quantitative measure of the predicted binding affinity.

-

Biological Relevance: Prioritizing targets with known roles in disease pathways.

-

Structural Plausibility: Visual inspection of the predicted binding poses to ensure they are chemically reasonable.

This curated list of high-confidence candidates will form the basis for our subsequent experimental validation.

Part 2: In Vitro Biochemical and Biophysical Validation - The First Empirical Test

With a prioritized list of computationally predicted targets, we now move to the bench to empirically test these hypotheses. Direct biochemical and biophysical assays are the gold standard for confirming a physical interaction between a small molecule and a protein.

Kinase Panel Screening: A Broad Net for a Prized Catch

Given the prevalence of kinases as targets for aminopyridine derivatives, a broad kinase panel screening is a highly efficient first step.[4] This allows for the simultaneous assessment of our compound's activity against a large and diverse set of kinases.[6][7]

Table 1: Representative Kinase Panel Screening Data

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 120 |

| Kinase C | 15% | >10,000 |

| ... | ... | ... |

Detailed Protocol: In Vitro Kinase Assay

This protocol provides a framework for determining the inhibitory activity of 5-(2,3-Dimethylphenyl)pyridin-2-amine against a specific kinase.[8][9][10][11][12]

-

Reagent Preparation:

-

Prepare a 20x kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[11]

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a stock solution of the kinase and its specific substrate.

-

Prepare a stock solution of ATP.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase buffer.

-

Add the test compound at various concentrations.

-

Add the kinase and substrate mixture.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Affinity Chromatography: Fishing for a Target

For unbiased target identification, affinity chromatography is a powerful technique.[13][14][15][16] This method involves immobilizing the test compound on a solid support and then "fishing" for its binding partners from a cell lysate.[16]

Figure 2: The experimental workflow for target identification using affinity chromatography.

Part 3: Cell-Based Target Validation - From Interaction to Function

Confirming a direct physical interaction is a critical milestone, but it is equally important to demonstrate that this interaction translates into a functional consequence within a cellular context.[17][18][19] Cell-based assays provide this crucial link between target engagement and cellular phenotype.[17]

Cellular Target Engagement Assays

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for measuring target engagement in living cells.[20][21][22] These assays provide quantitative data on the binding of a compound to its target in a physiological environment.[20][23][24]

Table 2: Representative Cellular Target Engagement Data (NanoBRET)

| Target Kinase | Cellular IC50 (nM) |

| Kinase A | 85 |

| Kinase B | 250 |

Downstream Signaling Pathway Analysis

To understand the functional consequences of target engagement, it is essential to investigate the impact on downstream signaling pathways. Kinome profiling services can provide a broad overview of changes in cellular phosphorylation patterns following treatment with the compound.[25][26]

Figure 3: A schematic representation of how target engagement leads to a measurable cellular response.

Part 4: In Vivo Target Validation - The Ultimate Proof of Concept

The final and most rigorous phase of target validation is to demonstrate that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic effect.

Animal Models of Disease

The choice of animal model is critical and should be based on the predicted therapeutic area. For example, if the identified target is implicated in cancer, a xenograft mouse model would be appropriate.[27]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to establish a relationship between the drug concentration in the body and the biological effect. This involves measuring the level of target engagement in tissues of interest and correlating it with the observed phenotype.

Conclusion: A Pathway to Therapeutic Innovation

The comprehensive, multi-pronged approach outlined in this guide provides a robust framework for the identification and validation of the biological targets of 5-(2,3-Dimethylphenyl)pyridin-2-amine. By systematically progressing from in silico prediction to in vivo validation, we can build a compelling case for the compound's mechanism of action and therapeutic potential. This methodical journey, grounded in scientific rigor and empirical evidence, is the cornerstone of successful drug discovery and development.

References

-

Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. [Link]

-

An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

-

Cellomatics Biosciences. (n.d.). Target Validation. [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. [Link]

-

Cube Biotech. (n.d.). Affinity Chromatography | Principles. [Link]

-

Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903–1910. [Link]

-

Massachusetts Biotechnology Council. (2025). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. [Link]

-

MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]

-

OncoLincs BV. (n.d.). Kinome Profiling. [Link]

-

Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. [Link]

-

Protocols.io. (2023). In vitro kinase assay. [Link]

-

PubMed. (2019). Small molecule target identification using photo-affinity chromatography. [Link]

-

PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]

-

ResearchGate. (2025). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. [Link]

-

RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

-

Sygnature Discovery. (n.d.). Target Validation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 3. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 7. pharmaron.com [pharmaron.com]

- 8. In vitro kinase assay [protocols.io]

- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro kinase assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cube-biotech.com [cube-biotech.com]

- 15. conductscience.com [conductscience.com]

- 16. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 17. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]

- 18. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nuvisan.com [nuvisan.com]

- 20. massbio.org [massbio.org]

- 21. biorxiv.org [biorxiv.org]

- 22. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.co.uk]

- 25. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

- 26. KinomePro - Pamgene [pamgene.com]

- 27. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of 5-(2,3-Dimethylphenyl)pyridin-2-amine Activity

Abstract

In silico computational methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to prioritize candidates for synthesis and experimental testing.[1][2] This guide provides a comprehensive, technically-grounded workflow for predicting the biological activity of a novel small molecule, 5-(2,3-Dimethylphenyl)pyridin-2-amine. Lacking specific public data on this compound's activity, we establish a scientifically plausible hypothesis: its structural motifs, particularly the phenyl-pyridin-amine scaffold, suggest potential as a kinase inhibitor.[3][4] We therefore focus this guide on predicting its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-validated oncology target.[3][5][6] This document details an integrated approach combining molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis, providing researchers with the principles, step-by-step protocols, and data interpretation frameworks necessary to conduct a robust preliminary assessment of novel chemical entities.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is long and expensive. Computational techniques, collectively known as in silico methods, are critical for mitigating risk and focusing resources by predicting a small molecule's potential to interact with a biological target before significant investment in laboratory work.[1][2]

The subject of this guide, 5-(2,3-Dimethylphenyl)pyridin-2-amine, is a small molecule with limited publicly available bioactivity data. Its core structure, a substituted aminopyridine, is a common feature in many kinase inhibitors.[3] This structural alert justifies its investigation as a potential inhibitor of protein kinases, a class of enzymes frequently implicated in cancer.

We have selected VEGFR-2 as a representative target. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[6] Inhibiting its activity is a clinically validated strategy for cancer therapy.[3][5] This guide will therefore serve as a case study, walking through the predictive analysis of our lead compound against VEGFR-2.

Our investigation will follow a multi-pronged strategy to build a cohesive and self-validating prediction of activity.

Caption: High-level workflow for the in silico assessment of the target compound.

Foundational Step: Ligand and Receptor Preparation

The quality of any in silico prediction is fundamentally dependent on the accuracy of the input molecular structures. This preparation phase is critical and must be performed with care.

Ligand Preparation

The goal is to generate a low-energy, three-dimensional (3D) conformation of 5-(2,3-Dimethylphenyl)pyridin-2-amine with the correct protonation state and atomic charges.

Protocol: Ligand Preparation

-

Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or retrieve its SMILES string from a database like PubChem. For our compound, the canonical SMILES is CC1=C(C=CC=C1)C2=CC=C(N=C2)N.

-

Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.

-

Protonation State: Assign the correct protonation state at a physiological pH of 7.4. The pyridin-2-amine moiety is the most likely site of protonation.

-

Energy Minimization: Subject the 3D structure to energy minimization using a force field (e.g., MMFF94 or UFF) to relieve steric clashes and find a stable conformation.[7] This ensures correct bond lengths and angles.[7]

-

Charge Calculation: Calculate partial atomic charges (e.g., Gasteiger charges), which are essential for electrostatic calculations in docking.

-

File Format Conversion: Save the final structure in a suitable format for the chosen docking software, such as .pdbqt for AutoDock Vina.[8]

Receptor Preparation

The objective is to prepare the crystal structure of the VEGFR-2 kinase domain for docking by removing non-essential components and correcting structural issues.

Protocol: VEGFR-2 Receptor Preparation

-

Select PDB Structure: Choose a high-resolution X-ray crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). A good choice is a structure co-crystallized with a known inhibitor, as this validates the location of the binding pocket. For this guide, we select PDB ID: 4ASD , which contains the inhibitor Axitinib.

-

Clean the PDB File:

-

Remove all water molecules, as their positions are often not well-resolved and can interfere with docking.[7][9][10]

-

Remove any co-solvents, ions, and alternate conformations.[11]

-

Separate the protein chains from the co-crystallized ligand and any cofactors not essential for binding.[7][9] The original ligand (Axitinib in this case) should be kept aside to define the binding site and for later validation.

-

-

Structural Correction:

-

Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

File Format Conversion: Save the cleaned, corrected receptor structure in the .pdbqt format required for docking.[8]

Methodology I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] The primary outputs are the binding pose (conformation) and a scoring function that estimates the binding affinity.[12]

Causality: A lower (more negative) binding energy score suggests a more stable protein-ligand complex, implying higher potential inhibitory activity. The predicted pose reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Caption: Step-by-step workflow for the molecular docking experiment.

Docking Protocol

This protocol uses AutoDock Vina, a widely adopted open-source docking program.[8]

-

Grid Box Definition: Define the search space for the docking algorithm.[8] This is a 3D box centered on the active site. The most reliable way to define this box is to use the coordinates of the co-crystallized ligand (Axitinib from PDB: 4ASD).[8] The box should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, typically with a 5-10 Å buffer around the known ligand.[8]

-

Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling computational effort; a value of 8-16 is typical).

-

Run Docking Simulation: Execute the AutoDock Vina program using the prepared receptor, ligand, and configuration file.

-

Self-Validation (Control): As a crucial control, perform a docking run with the extracted co-crystallized ligand (Axitinib). A successful docking protocol should be able to reproduce the experimental binding pose with a low Root-Mean-Square Deviation (RMSD), typically <2.0 Å. This validates that the docking parameters are appropriate.

Data Presentation and Interpretation

The primary outputs are a set of binding poses and their corresponding affinity scores in kcal/mol.

Table 1: Hypothetical Docking Results for VEGFR-2 (PDB: 4ASD)

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| 5-(2,3-Dimethylphenyl)pyridin-2-amine | -8.5 | Cys919 (H-bond), Glu885 (H-bond), Leu840, Val916 |

| Axitinib (Control) | -10.2 | Cys919 (H-bond), Asp1046 (H-bond), Val848, Leu1035 |

Interpretation:

-

Binding Affinity: The predicted affinity of -8.5 kcal/mol for our compound is promising, though less potent than the known inhibitor Axitinib. This value suggests a potentially strong interaction that warrants further investigation.

-

Interaction Analysis: The key to docking is analyzing the predicted pose. A scientifically sound pose will show the ligand forming favorable interactions with key residues in the active site. For VEGFR-2, a hydrogen bond with the backbone NH of Cys919 in the hinge region is a canonical interaction for many Type I inhibitors.[13] Our hypothetical result showing this interaction adds confidence to the prediction. The interactions with Glu885 and hydrophobic residues further anchor the ligand in the pocket.

Methodology II: Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.[14][15][16]

Causality: By identifying a common pharmacophore from a set of known active molecules, we can hypothesize which features our new compound must possess to be active. If our compound can match this 3D feature map, it is more likely to bind to the target.

Pharmacophore Modeling Protocol (Ligand-Based)

This approach is used when multiple active ligands are known but a high-quality receptor structure may not be available.

-